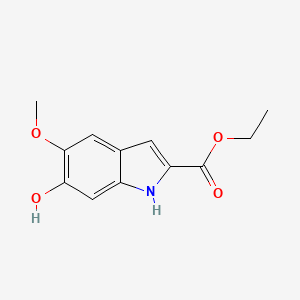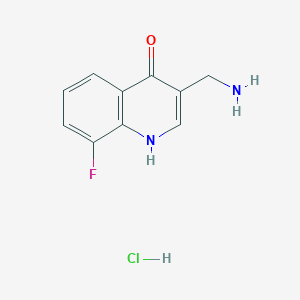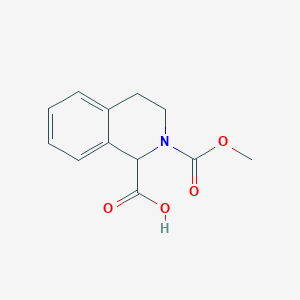
tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate: is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then esterified with tert-butyl alcohol to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of thiophene-based polymers and materials .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a building block for drug development. Its derivatives have shown potential in various pharmacological applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The thiophene ring can participate in aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction .
Comparison with Similar Compounds
tert-Butyl 3-(bromomethyl)thiophene-2-carboxylate: Similar in structure but with a bromine atom instead of chlorine.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Another thiophene derivative with different functional groups, used in different applications.
Uniqueness: tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate is unique due to its specific reactivity profile, particularly the chloromethyl group, which allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1338565-38-0 |
|---|---|
Molecular Formula |
C10H13ClO2S |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
tert-butyl 3-(chloromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6H2,1-3H3 |
InChI Key |
KCMSFQOSGVURIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


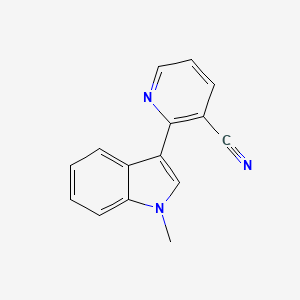

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11876161.png)
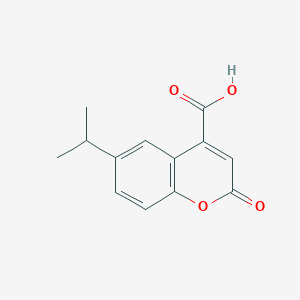
![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)
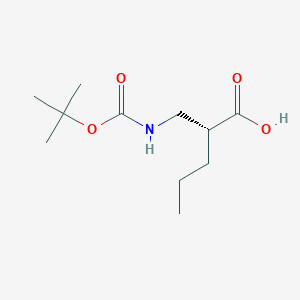
![2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876178.png)

